molecular formula C16H26N4O3 B2955809 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1013766-10-3

1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Cat. No. B2955809
M. Wt: 322.409
InChI Key: DXRIWHMNIJUAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide” is a complex organic compound. It contains a pyrazole core, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms . The specific molecular structure of “1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide” is not provided in the retrieved papers.


Chemical Reactions Analysis

Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide” are not detailed in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Properties

  • Functionalization Reactions : The compound is utilized in the synthesis of various derivatives, including 1H-pyrazole-3-carboxamide, through functionalization reactions. These reactions are key for producing novel compounds with potential applications in different fields of chemistry and pharmacology (Yıldırım, Kandemirli, & Demir, 2005).

  • Formation of Fused Heterobicycles : The compound serves as a precursor in the synthesis of fused heterobicycles like pyrazolo[4,3-c]pyridine-3-ols. These novel structures have potential uses in developing new pharmaceuticals or materials with unique properties (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

  • Solvatochromism and Fluorescence Properties : Pyrene-based derivatives of the compound demonstrate solvatochromism and high fluorescence brightness in various solvents, including water. This characteristic makes them suitable for applications in fluorescent dyes and sensors (Niko et al., 2014).

Medicinal Chemistry and Pharmacology

  • Cannabinoid Receptor Studies : Some derivatives of the compound have been utilized to study their interaction with cannabinoid receptors. These studies contribute to the understanding of receptor-ligand interactions and aid in the development of new therapeutic agents (Shim et al., 2002).

  • Biological Activity Assessment : The compound's derivatives have been synthesized and tested for their fungicidal and antiviral activities, particularly against tobacco mosaic virus. This research contributes to the discovery of new compounds with potential agricultural applications (Li et al., 2015).

  • Structure-Activity Relationships in Drug Development : The compound has been instrumental in exploring the structure-activity relationships of pyrazole derivatives, particularly as cannabinoid receptor antagonists. This information is crucial for the development of drugs targeting these receptors (Lan et al., 1999).

Advanced Material Synthesis

  • Microwave-Assisted Direct Amidation : The compound has been used in microwave-assisted synthesis processes, demonstrating its utility in advanced and efficient chemical synthesis methods (Milosevic et al., 2015).

properties

IUPAC Name

1-(3-propoxy-1-propylpyrazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-3-7-20-11-13(15(18-20)23-10-4-2)16(22)19-8-5-12(6-9-19)14(17)21/h11-12H,3-10H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRIWHMNIJUAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

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